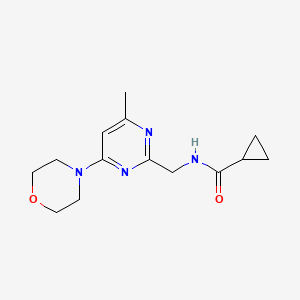
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H20N4O2 and its molecular weight is 276.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It’s known that this compound plays a crucial role in drug development.
Mode of Action
It’s known that the compound has shown promising results in preclinical studies.
Result of Action
Biochemische Analyse
Biochemical Properties
The exact biochemical properties of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide are not fully understood yet. It is known that morpholinopyrimidine derivatives have been evaluated for their anti-inflammatory activity in macrophage cells . These compounds can inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . They also dramatically reduce inducible nitric oxide synthase (iNOS) and cyclooxygenase mRNA expression (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells .
Cellular Effects
The cellular effects of this compound are not fully elucidated. Related morpholinopyrimidine derivatives have shown to influence cell function by inhibiting the inflammatory response . They decrease the amount of iNOS and COX-2 protein expression in macrophage cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully known. Related compounds have shown a strong affinity for the iNOS and COX-2 active sites and formed hydrophobic interactions with them . This suggests that this compound might exert its effects at the molecular level through similar interactions.
Biologische Aktivität
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C14H20N4O2
- Molecular Weight: 276.34 g/mol
- CAS Number: 1797718-41-2
The compound features a cyclopropanecarboxamide structure combined with a morpholinopyrimidine moiety, which is known for its diverse biological activities, particularly in anti-inflammatory and anti-cancer applications.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties . It has been shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations, which is crucial in inflammatory responses. This inhibition occurs through the downregulation of inducible nitric oxide synthase (iNOS), an enzyme responsible for NO production in macrophages.
Table 1: Summary of Biological Activities
The molecular mechanism by which this compound exerts its effects is still under investigation. However, related compounds have demonstrated strong affinities for the active sites of enzymes involved in inflammatory processes, such as iNOS and cyclooxygenase-2 (COX-2). These interactions likely involve hydrophobic interactions that stabilize the binding of the compound to these enzymes.
Case Study 1: Inhibition of Inflammatory Responses
In a study examining the effects of morpholinopyrimidine derivatives, this compound was found to significantly reduce inflammatory markers in macrophage cell lines. The study highlighted its potential as a therapeutic agent in conditions characterized by excessive inflammation, such as rheumatoid arthritis.
Case Study 2: Cancer Research Implications
Another area of interest is the compound's potential role in cancer therapy. Preliminary studies suggest that it may interfere with key signaling pathways involved in tumor growth and metastasis. While specific data on this compound is limited, its structural similarities to other known inhibitors indicate a promising avenue for further exploration in oncological applications .
Eigenschaften
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-10-8-13(18-4-6-20-7-5-18)17-12(16-10)9-15-14(19)11-2-3-11/h8,11H,2-7,9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUULNSFHLWFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2CC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














